2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile
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Overview
Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the attachment of the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The specific conditions, such as temperature, pressure, and reaction time, depend on the desired transformation and the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.
Azetidine derivatives: These compounds contain the azetidine ring and may exhibit similar chemical reactivity.
Pyridine derivatives: These compounds feature the pyridine ring and may have comparable applications in chemistry and industry
Uniqueness
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile is unique due to its combination of three different ring structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H14ClN5 |
---|---|
Molecular Weight |
287.75 g/mol |
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H14ClN5/c1-10-2-3-12(4-16)14(18-10)19-6-11(7-19)8-20-9-13(15)5-17-20/h2-3,5,9,11H,6-8H2,1H3 |
InChI Key |
ZUHREHANRULOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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